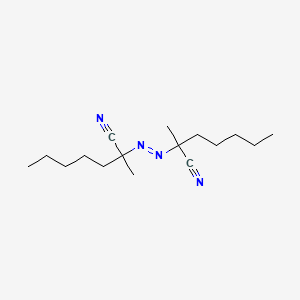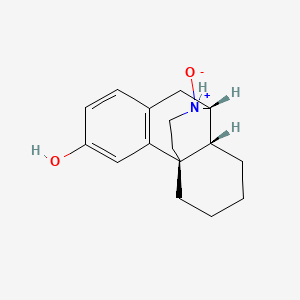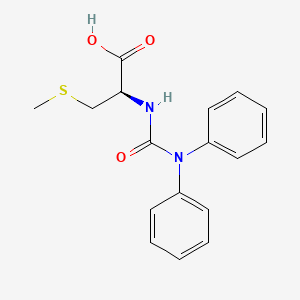
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with aryl halides.
Protodeboronation: Removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalyst, base (K₂CO₃ or Na₂CO₃), solvent (THF or DMF), temperature (80-100°C)
Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like methanol or ethanol
Major Products
Suzuki-Miyaura coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds without the boronic acid group
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable covalent bonds with biological molecules.
Material Science: Utilized in the creation of advanced materials with specific properties, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a chloro and a dimethylphenylcarbamoyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other boronic acids .
Eigenschaften
Molekularformel |
C15H15BClNO3 |
|---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
[4-chloro-3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI-Schlüssel |
YAJSYTKRXPIHLO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
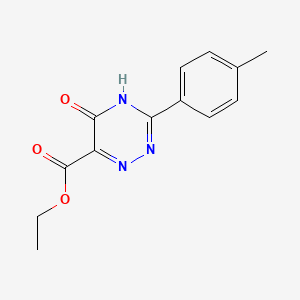
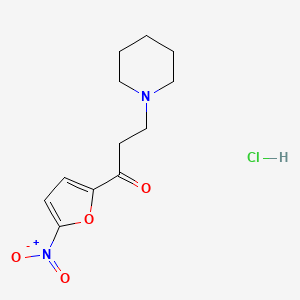
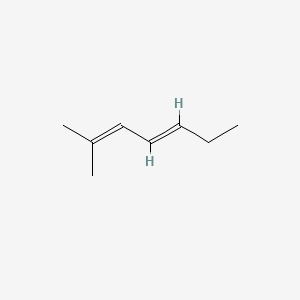
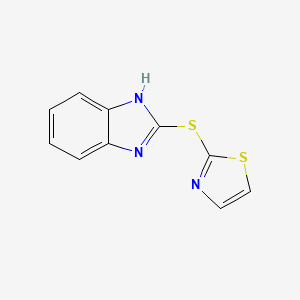
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
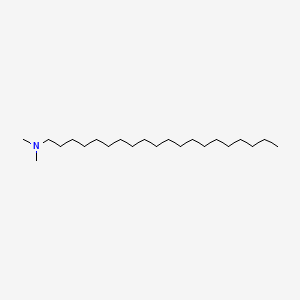

![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
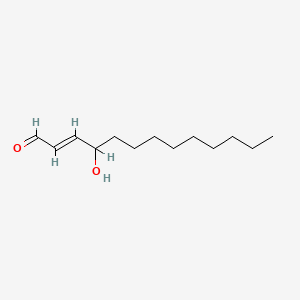
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
